molecular formula C17H24N4O5 B14204074 N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide CAS No. 827611-89-2

N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide

Cat. No.: B14204074
CAS No.: 827611-89-2
M. Wt: 364.4 g/mol
InChI Key: DJLSGNJPPBROAF-AWEZNQCLSA-N
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Description

N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves multiple steps. The process typically starts with the preparation of the individual amino acid derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and as a reactant in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular processes and its interactions with proteins and enzymes.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can be compared with other similar compounds, such as:

    N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.

    N-Acetyl-L-alanine: Another acetylated amino acid derivative with similar applications.

    N-Acetyl-L-leucine: Used in peptide synthesis and as a reactant in various chemical reactions.

Properties

CAS No.

827611-89-2

Molecular Formula

C17H24N4O5

Molecular Weight

364.4 g/mol

IUPAC Name

(2S)-2-acetamido-N-[2-[[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C17H24N4O5/c1-12(23)21-14(9-13-5-3-2-4-6-13)17(26)20-11-16(25)19-10-15(24)18-7-8-22/h2-6,14,22H,7-11H2,1H3,(H,18,24)(H,19,25)(H,20,26)(H,21,23)/t14-/m0/s1

InChI Key

DJLSGNJPPBROAF-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO

Origin of Product

United States

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